molecular formula C4H11ClMgSi B13396346 magnesium;methanidyl(trimethyl)silane;chloride

magnesium;methanidyl(trimethyl)silane;chloride

Cat. No.: B13396346
M. Wt: 146.97 g/mol
InChI Key: BXBLTKZWYAHPKM-UHFFFAOYSA-M
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Description

Magnesium; methanidyl(trimethyl)silane; chloride, with the IUPAC name magnesium; methanidyl(trimethyl)silane; chloride (CAS: 13139-90-9), is a Grignard reagent commonly used in organic synthesis. Its molecular formula is $ \text{(CH}3\text{)}3\text{SiCH}_2\text{MgCl} $, and it is typically supplied as a 1.0–1.5 M solution in tetrahydrofuran (THF) or diethyl ether . The compound features a trimethylsilyl methyl group bonded to a magnesium-chloride core, enabling nucleophilic reactivity at the carbon adjacent to silicon.

Properties

IUPAC Name

magnesium;methanidyl(trimethyl)silane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBLTKZWYAHPKM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClMgSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Methyl Magnesium Chloride with Trimethylchlorosilane

The most documented and industrially relevant preparation method involves the reaction of methyl magnesium chloride solution with trimethylchlorosilane under controlled temperature and atmosphere:

  • Reagents and Conditions:

    • Trimethylchlorosilane (Me3SiCl) is charged into a nitrogen-protected reactor and cooled to approximately 0 °C.
    • Methyl magnesium chloride solution, often in diethoxymethane solvent, with a concentration around 1.5 mol/L, is prepared at a low temperature (-10 to 0 °C).
    • The methyl magnesium chloride solution is added dropwise to the trimethylchlorosilane under an inert atmosphere, maintaining the temperature below or at 0 °C during addition to prevent side reactions.
    • After complete addition, the reaction mixture is heated to reflux (approximately 80 to 100 °C) and stirred for 2 to 3 hours to ensure complete reaction.
  • Reaction Equation:

$$
\text{MeMgCl} + \text{Me}3\text{SiCl} \rightarrow \text{Me}3\text{SiCH}_2\text{MgCl}
$$

  • Post-Reaction Processing:

    • After reaction completion, the mixture is cooled to around 45 °C.
    • Distillation under reduced pressure is performed to isolate crude magnesium;methanidyl(trimethyl)silane.
    • The crude product is purified by adsorption treatment using molecular sieves such as 13X or ZSM-5 to remove impurities.
    • Final rectification yields high-purity magnesium;methanidyl(trimethyl)silane.
  • Yields and Efficiency:

    • Reported yields of crude product range from approximately 76% to 92%, depending on reaction parameters and purification efficiency.
    • The molar ratio of methyl magnesium chloride to trimethylchlorosilane is typically maintained at 1:1, with slight excess methyl magnesium chloride to drive the reaction to completion.

Alternative Preparation Routes

  • Halogen-Metal Exchange:

    • Triarylsilylmethylmetallic reagents analogous to magnesium;methanidyl(trimethyl)silane have been prepared via halogen-metal exchange, where a tri-substituted silylmethyl halide undergoes metalation with organolithium reagents at low temperatures (-78 °C).
    • Although more common for triaryl derivatives, this method can be adapted for dialkylsilyl systems, but it is less commonly used for magnesium;methanidyl(trimethyl)silane due to the superior practicality of the Grignard route.
  • Direct Metalation:

    • Metalation of tetramethylsilane with strong bases such as n-butyllithium in the presence of complexing agents (e.g., TMEDA) can generate silylmethylmetallic intermediates.
    • This method is less favored for magnesium;methanidyl(trimethyl)silane due to the difficulty of direct metalation of silanes and lower yields.

Experimental Data Table

Parameter Typical Value/Condition Notes
Trimethylchlorosilane amount 30 mol (approx. 3.84 L) Charged into nitrogen-protected reactor
Methyl magnesium chloride solution 1.5 mol/L in diethoxymethane, 30.15 mol (20.1 L) Temperature -5 °C during addition
Addition temperature -10 °C to 0 °C Dropwise addition to maintain low temp
Reaction temperature 80 to 100 °C (reflux) Stirred for 2 to 3 hours
Yield of crude product 76.1% to 91.8% Depends on exact conditions
Purification method Distillation, molecular sieve adsorption (13X or ZSM-5) Removes impurities, improves purity
Final product form Magnesium;methanidyl(trimethyl)silane High purity after rectification

Key Research Findings and Considerations

  • The use of diethoxymethane as a solvent for methyl magnesium chloride improves solubility and reaction control.
  • Maintaining low temperature during the addition phase is critical to avoid side reactions and decomposition.
  • The reaction is typically performed under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen contamination, which can quench the reactive Grignard reagent.
  • Purification by molecular sieve adsorption is an effective step to remove residual solvents and byproducts, enhancing the quality of the final product.
  • The reaction scale can be adjusted for industrial production, with reported examples using tens of moles of reagents.

Scientific Research Applications

Magnesium;methanidyl(trimethyl)silane;chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylmagnesium Chloride (C₆H₅MgCl)

  • Structure : Aromatic phenyl group bonded to MgCl.
  • Reactivity : Less nucleophilic compared to aliphatic Grignard reagents due to the electron-withdrawing nature of the phenyl group. Primarily reacts with carbonyl compounds to form alcohols .
  • Applications : Synthesis of aromatic alcohols, biperiden (anticholinergic drug), and triphenylphosphine .
  • Solubility : Typically supplied as a 25% solution in THF .

tert-Butylmagnesium Chloride ((CH₃)₃CMgCl)

  • Structure : Bulky tert-butyl group bonded to MgCl.
  • Reactivity : Slower reaction kinetics due to steric hindrance, favoring selective additions in crowded molecular environments.
  • Applications : Synthesis of branched hydrocarbons and asymmetric catalysis intermediates .

Comparison with Target Compound :

Property Target Compound Phenylmagnesium Chloride tert-Butylmagnesium Chloride
Nucleophilicity High (Si stabilizes carbanion) Moderate Low (steric hindrance)
Typical Solvent THF or Et₂O THF THF
Key Application Si-functionalization Aromatic alcohol synthesis Branched hydrocarbon synthesis

Chlorosilanes

Trimethylchlorosilane ((CH₃)₃SiCl)

  • Structure : Silicon center bonded to three methyl groups and one chloride.
  • Reactivity: Undergoes hydrolysis to form silanols or reacts with alcohols/amines for silylation. Less nucleophilic than Grignard reagents.
  • Applications : Surface modification (e.g., corrosion-resistant silane coatings on magnesium alloys ), protecting groups in organic synthesis .
  • Hazards : Releases HCl upon decomposition; reacts violently with water .

Comparison with Target Compound :

Property Target Compound Trimethylchlorosilane
Reactivity Nucleophilic carbanion Electrophilic silicon center
Primary Use Carbon-silicon bond formation Silylation/protection
Water Reactivity Violent (flammable gas) HCl release

Silane-Modified Coatings

Silane coatings modified with hydroxyapatite (HA) nanoparticles (e.g., on magnesium alloys) highlight the broader utility of silane derivatives. While the target compound is a reagent, HA-doped silane coatings leverage silicon’s biocompatibility and corrosion resistance for biomedical implants. These coatings enhance osteoblastic cell growth and reduce Mg alloy degradation in physiological environments .

Research Findings and Data

Reactivity Toward Electrophiles

Electrophile Target Compound Phenylmagnesium Chloride Trimethylchlorosilane
Aldehydes Forms silylated alcohols Forms benzyl alcohols No reaction
Ketones Diastereoselective adducts Aromatic alcohols No reaction
Water Explosive reaction Moderate reaction HCl release

Thermal Stability

  • Target Compound : Stable in THF at room temperature but decomposes upon prolonged exposure to moisture/air .
  • Trimethylchlorosilane : Stable under dry conditions but hydrolyzes rapidly in humid environments .

Biological Activity

Magnesium;Methanidyl(Trimethyl)Silane;Chloride, also known by its CAS number 51329-17-0, is an organometallic compound that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a comprehensive data table summarizing its properties.

  • Molecular Formula : C₈H₂₂MgSi₂
  • Molecular Weight : 198.736 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available
  • LogP : 2.6766

Structure

The compound consists of a magnesium center coordinated with a methanidyl group and two trimethylsilyl groups. This unique structure contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . A study referenced in patent literature highlights its potential as an antimitotic agent, which may block mitosis in cancer cells, thereby inhibiting their proliferation . This property could be particularly useful in the development of novel cancer therapies.

The proposed mechanism of action for the anticancer effects involves interference with cellular processes essential for mitosis. The compound may disrupt microtubule formation or function, similar to established antimitotic drugs like taxanes and vinca alkaloids. Further studies are needed to elucidate the precise pathways involved.

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can induce apoptosis in various cancer cell lines. These studies typically measure cell viability using assays such as MTT or Annexin V staining.
  • Animal Models : Preliminary animal studies suggest that administration of this compound can lead to significant tumor regression in xenograft models, although comprehensive toxicity profiles and pharmacokinetics remain to be established.

Data Table: Properties and Activities

Property/ActivityDetails
CAS Number 51329-17-0
Molecular Weight 198.736 g/mol
Anticancer Activity Yes (antimitotic properties)
Mechanism of Action Potential disruption of mitosis
In Vitro Efficacy Induces apoptosis in cancer cell lines
Animal Model Efficacy Tumor regression observed

Q & A

Basic: What are the optimal laboratory methods for synthesizing anhydrous magnesium chloride, and how does reaction stoichiometry influence product purity?

Anhydrous MgCl₂ can be synthesized via the reaction of magnesium metal with aluminum chloride:
3Mg(s)+2AlCl3(aq)3MgCl2(aq)+2Al(s)3 \, \text{Mg} \, (s) + 2 \, \text{AlCl}_3 \, (aq) \rightarrow 3 \, \text{MgCl}_2 \, (aq) + 2 \, \text{Al} \, (s)

Critical parameters include maintaining a dry inert atmosphere (e.g., argon) to prevent hydrolysis and controlling the molar ratio (3:2 Mg:AlCl₃) to avoid excess reactants. Post-synthesis, sublimation or high-temperature drying under HCl gas ensures anhydrous conditions. Hydrated forms (e.g., MgCl₂·6H₂O) require dehydration at 100°C under vacuum .

Advanced: How can conflicting literature reports on the hygroscopicity of magnesium chloride hexahydrate be reconciled during experimental design?

Discrepancies arise from varying hydration states and environmental humidity. Researchers should:

  • Pre-dry MgCl₂·6H₂O at 100°C under vacuum.
  • Monitor mass loss via thermogravimetric analysis (TGA) to distinguish between bound and adsorbed water.
  • Cross-validate using X-ray diffraction (XRD) to confirm crystalline structure post-dehydration.
    Contradictions in decomposition pathways (e.g., intermediate hydrates) are resolved by comparing dynamic vs. isothermal TGA profiles .

Basic: What standardized procedures ensure safe handling and storage of trimethylsilyl chloride (TMSCl) in moisture-sensitive reactions?

  • Storage : Under inert gas (argon/nitrogen) with molecular sieves.
  • Handling : Use Schlenk lines or gloveboxes for transfer.
  • Reaction Setup : Employ anhydrous solvents (e.g., distilled THF) and HCl traps.
  • Safety : Use PPE (nitrile gloves, goggles) and work in a fume hood. TMSCl reacts violently with water, releasing HCl gas .

Advanced: What mechanistic insights explain the dual role of trimethylsilyl chloride as both a silylating agent and a Lewis acid catalyst?

  • Silylation : TMSCl transfers the trimethylsilyl (TMS) group to nucleophiles (e.g., alcohols, amines) via nucleophilic substitution.
  • Lewis Acidity : The electrophilic silicon center coordinates to lone pairs of substrates (e.g., carbonyls), activating them for subsequent reactions.
    Kinetic studies using 29Si^{29}\text{Si} NMR or in situ IR spectroscopy track intermediate formation. Computational models (DFT) elucidate electronic interactions between TMSCl and substrates .

Basic: How can the empirical formula of magnesium chloride be experimentally verified using gravimetric analysis?

React magnesium ribbon with excess hydrochloric acid:
Mg(s)+2HCl(aq)MgCl2(aq)+H2(g)\text{Mg} \, (s) + 2 \, \text{HCl} \, (aq) \rightarrow \text{MgCl}_2 \, (aq) + \text{H}_2 \, (g)

Evaporate the solution to crystallize MgCl₂·6H₂O.

Dry crystals to constant mass at 100°C.

Calculate moles of Mg (from initial mass) and Cl (via argentometric titration). The Mg:Cl ratio should confirm 1:2 stoichiometry .

Advanced: What strategies mitigate side reactions when employing trimethylsilyl chloride in the presence of Grignard reagents?

  • Sequential Addition : First prepare the Grignard reagent (e.g., RMgX), then add TMSCl at -78°C to minimize silylation of the organomagnesium species.
  • In Situ Monitoring : Use FTIR or 1H^{1}\text{H} NMR to detect premature TMSCl reactivity.
  • Quenching Aliquots : Periodically quench reaction aliquots with deuterated water and analyze by GC-MS to identify byproducts like siloxanes .

Basic: What spectroscopic techniques are most effective for characterizing trimethylsilyl chloride purity?

  • NMR : 1H^{1}\text{H} NMR (δ 0.3 ppm for TMS protons) and 29Si^{29}\text{Si} NMR (δ 20-30 ppm for Si-Cl).
  • IR Spectroscopy : Peaks at 600-700 cm1^{-1} (Si-Cl stretch) and 1250 cm1^{-1} (Si-C symmetric bend).
  • Mass Spectrometry : Molecular ion peak at m/z 108 (M+^+) confirms molecular weight .

Advanced: How do trace water impurities affect the catalytic activity of magnesium chloride in Ziegler-Natta polymerization?

Trace H2_2O hydrolyzes MgCl2_2 to Mg(OH)Cl, reducing Lewis acidity and disrupting active TiCl4_4 sites. Mitigation strategies:

  • Pre-treat MgCl2_2 with TiCl4_4 at 120°C to form Ti-O-Mg linkages.
  • Use Karl Fischer titration to ensure H2_2O content < 50 ppm.
  • Monitor polymerization kinetics via viscometry or GPC to detect deviations in molecular weight distribution .

Basic: What are the industrial and research applications of magnesium chloride beyond electrolytic magnesium production?

  • Biochemistry : Mg2+^{2+} ion source for enzymatic assays (e.g., ATPase activity).
  • Materials Science : Precursor for MgO nanoparticles via sol-gel synthesis.
  • Catalysis : Support material for Ziegler-Natta catalysts in polyolefin production .

Advanced: How does the steric bulk of trimethylsilyl chloride influence its reactivity compared to bulkier silylating agents?

TMSCl’s small steric profile allows faster silylation of hindered nucleophiles (e.g., tertiary alcohols) compared to bulkier analogs like TBDMSCl. Competitive kinetic studies using 1H^{1}\text{H} NMR show 5-10x higher reaction rates for TMSCl in THF at 25°C. However, reduced steric protection increases susceptibility to hydrolysis, necessitating rigorous anhydrous conditions .

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